![molecular formula C25H26ClN3O2S2 B2935513 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride CAS No. 1189945-43-4](/img/structure/B2935513.png)

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

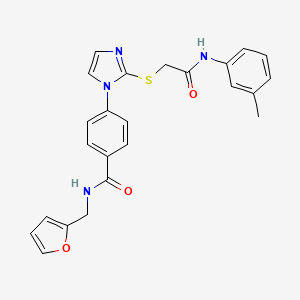

Benzo[d]thiazol is a heterocyclic compound that is part of many biologically active molecules . Tetrahydrothieno[2,3-c]pyridin is another heterocyclic compound that can be found in various pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve acetylation in the presence of a base followed by nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For similar compounds, properties like melting point and yield have been reported .Wissenschaftliche Forschungsanwendungen

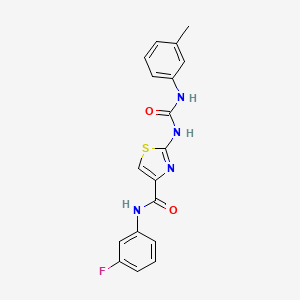

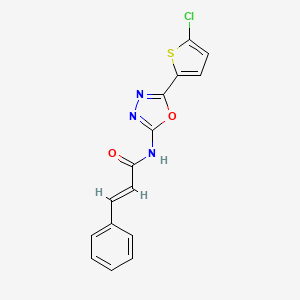

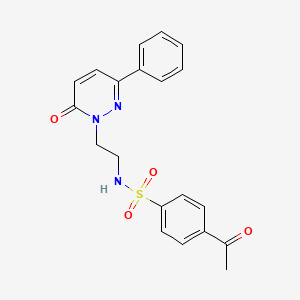

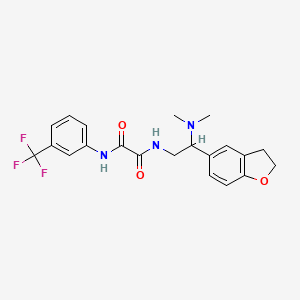

Structure-Activity Relationship in Drug Development

- The design and synthesis of kinesin spindle protein (KSP) inhibitors, such as AZD4877, have shown significant progress in developing potential anticancer agents. These compounds, characterized by their heterocyclic structures similar to the compound of interest, demonstrate excellent biochemical potency and pharmaceutical properties suitable for clinical development. The ability to arrest cells in mitosis, leading to cellular death, underscores their potential as cancer therapeutics (Theoclitou et al., 2011).

Antimicrobial and Antibacterial Activities

- Novel hydroxy-substituted benzothiazole derivatives have shown potent antibacterial activity against Streptococcus pyogenes, highlighting the significance of benzothiazole derivatives in heterocyclic chemistry due to their biological activities. These findings suggest the potential utility of such compounds in developing new antibacterial agents (Gupta, 2018).

Pharmacological Evaluation of Heterocyclic Compounds

- The synthesis and evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists demonstrate the potential of thiazole and thiadiazole derivatives in creating anticonvulsant agents. These compounds, with their essential functional groups and pharmacophore structures, provide insights into designing drugs targeting CNS disorders, including epilepsy (Faizi et al., 2017).

Environmental Fate and Behavior of Chemicals

- The occurrence, fate, and behavior of parabens in aquatic environments have been reviewed, emphasizing the need for understanding the environmental impact of chemical compounds used in various products. While not directly related to the compound of interest, this research underscores the importance of assessing the ecological consequences of chemical substances, including potential endocrine-disrupting effects (Haman et al., 2015).

Wirkmechanismus

While the specific mechanism of action for this compound is not known, benzothiazole derivatives have been found to exhibit strong fluorescence and luminescence properties . They are present in many commercially important organofluorescent materials that have attracted significant research interest in the field of organic light-emitting diodes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-propan-2-yloxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2S2.ClH/c1-15(2)30-17-10-8-16(9-11-17)23(29)27-25-22(18-12-13-28(3)14-21(18)32-25)24-26-19-6-4-5-7-20(19)31-24;/h4-11,15H,12-14H2,1-3H3,(H,27,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDGUKFRHUWOCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2935430.png)

![8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2935437.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2935438.png)

![3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2935444.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2935453.png)